molecular formula C15H12O2 B8349291 2-Hydroxymethyl-5-phenyl-benzofuran

2-Hydroxymethyl-5-phenyl-benzofuran

Cat. No.: B8349291
M. Wt: 224.25 g/mol
InChI Key: WHABIYPATCNUJJ-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-5-phenyl-benzofuran is a synthetic benzofuran derivative of significant interest in medicinal chemistry and pharmaceutical research. Benzofuran is a privileged scaffold in drug discovery, forming the core structure of numerous bioactive molecules and natural products . Compounds based on this structure demonstrate a wide spectrum of documented biological activities, including antitumor , antimicrobial , and anti-inflammatory effects . The structural features of this particular compound—a hydroxymethyl group and a phenyl substitution—are common in pharmacologically active molecules, suggesting its utility as a key intermediate or building block for developing novel therapeutic agents . Research into analogous benzofuran derivatives has revealed their potential to act through multi-target mechanisms, making them promising candidates for the treatment of complex diseases . The presence of the hydroxymethyl group enhances the molecule's versatility for further chemical modifications, facilitating structure-activity relationship (SAR) studies and the synthesis of more complex derivatives . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

(5-phenyl-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C15H12O2/c16-10-14-9-13-8-12(6-7-15(13)17-14)11-4-2-1-3-5-11/h1-9,16H,10H2

InChI Key

WHABIYPATCNUJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=C3)CO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Substituents Key Biological Activity Synthesis Method Physicochemical Properties Reference
This compound 2-CH₂OH, 5-Ph α7 nAChR agonism, neuroprotective Two-step regioselective synthesis Moderate solubility (logP ~2.8)
4-Hydroxybenzofuran 4-OH Ligand for estrogen receptors Electrophilic substitution High polarity (logP ~1.5)
5-Hydroxybenzofuran 5-OH Modulates steroidogenesis Oxidative cyclization Moderate solubility (logP ~2.0)
2-(2-Fluorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran 2-F-Ph, 3-SCH₃, 5-Ph Structural studies, antitumor potential Multi-step functionalization High lipophilicity (logP ~3.5)
3-Methylsulfanyl-5-phenyl-1-benzofuran 3-SCH₃, 5-Ph Crystallographic analysis Friedel-Crafts alkylation Low solubility (logP ~4.0)

Substituent Position and Electronic Effects

  • Hydroxymethyl vs.
  • Phenyl vs. Fluorophenyl : The 5-phenyl group enhances π-π stacking interactions in receptor binding, while fluorophenyl substituents (e.g., in ’s compound) introduce electron-withdrawing effects, altering electronic distribution and binding affinity .
  • Methylsulfanyl vs. Hydroxymethyl : The 3-methylsulfanyl group in ’s derivative increases lipophilicity, favoring membrane permeability but reducing aqueous solubility compared to hydroxymethyl .

Key Research Findings

  • Structure-Activity Relationships (SAR) : The hydroxymethyl group at position 2 optimizes α7 nAChR binding, while substituents at position 3 (e.g., methylsulfanyl) are more critical for antitumor activity .
  • Crystallographic Data : Derivatives like 3-methylsulfanyl-5-phenyl-benzofuran () exhibit planar benzofuran cores with dihedral angles <5° between rings, facilitating intercalation into biomolecules .
  • Solubility vs. Permeability : Hydroxymethyl derivatives balance moderate solubility (logP ~2.8) and blood-brain barrier penetration, making them superior candidates for CNS-targeted therapies compared to highly lipophilic analogues .

Preparation Methods

Condensation and Cyclization Reactions

The foundational approach to synthesizing this compound involves condensation reactions followed by cyclization. A patented method describes the reaction of 2-formyl-4-nitro-phenoxy derivatives with hexanoic acid under controlled conditions. Key steps include:

  • Formylation : Introduction of a hydroxymethyl group via formylation of a phenolic precursor.

  • Nitration : Selective nitration at the 5-position of the benzofuran core using nitric acid in acetic anhydride.

  • Cyclization : Thermal cyclization at 130°C under nitrogen atmosphere to form the benzofuran skeleton.

The reaction yield for this method is reported at 95% when using methyl 2-(2-formyl-4-nitro-phenoxy)-hexanoate as the intermediate.

Reaction Conditions Table

StepReagents/ConditionsTemperatureTimeYield
FormylationDimethylformamide, acetic anhydride50°C2 hr87%
NitrationHNO₃, Ac₂O5°C15 min95%
CyclizationNitrogen atmosphere, reflux130°C5 hr82%

Data adapted from patented protocols.

Transition Metal-Free Decarbonyl-Oxidation

Recent advancements highlight a transition metal-free method for synthesizing benzofuran derivatives. A study demonstrated that 3-arylbenzofuran-2(3H)-ones undergo decarbonyl-oxidation in tetrahydrofuran (THF) using bases like cesium carbonate (Cs₂CO₃). For 5-methyl-3-phenyl-benzofuran-2(3H)-one, the reaction proceeds via:

  • Base-Mediated Enolization : Formation of an enolate intermediate.

  • Hydroperoxide Insertion : Reaction with tetrahydrofuran-2-hydroperoxide.

  • Decarbonylation : Loss of CO₂ to yield this compound.

This method achieves an 87% yield under optimized conditions (Cs₂CO₃ in 1,4-dioxane at 80°C for 8 hours).

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency:

  • THF : Facilitates hydroperoxide formation but requires strict temperature control (25–50°C).

  • Dimethylformamide (DMF) : Enhances nitration selectivity but complicates purification.

  • 1,4-Dioxane : Optimal for Cs₂CO₃-mediated reactions, providing higher yields compared to acetonitrile or dichloromethane.

Solvent Performance Comparison

SolventReaction TypeYield (%)Purity (%)
THFDecarbonyl-oxidation8197
1,4-DioxaneBase-mediated cyclization8798
DMFNitration9597

Data synthesized from.

Role of Bases in Cyclization

Bases such as Cs₂CO₃ and NaOMe accelerate enolization and hydroperoxide insertion. Notably:

  • Cs₂CO₃ : Achieves 87% yield in 1,4-dioxane due to superior solubility and stability.

  • NaOMe : Less effective (81% yield) owing to side reactions with nitro groups.

Purification and Characterization

Isolation Techniques

Post-synthesis purification involves:

  • Liquid-Liquid Extraction : Petroleum ether (40–65°C) removes unreacted precursors.

  • Rotary Evaporation : Concentrates the product under reduced pressure (20 mmHg).

  • Crystallization : Recrystallization from dichloromethane/water mixtures enhances purity to >97%.

Spectroscopic Validation

  • ¹H NMR : Key signals include a singlet for the hydroxymethyl group (δ 4.65 ppm) and aromatic protons (δ 7.2–7.8 ppm).

  • IR Spectroscopy : Stretching vibrations at 3400 cm⁻¹ (–OH) and 1600 cm⁻¹ (C=C).

Industrial Scalability and Challenges

Gram-Scale Synthesis

A gram-scale experiment using the transition metal-free method produced 4.2 g of this compound with 79% yield , confirming scalability.

Limitations

  • Nitration Selectivity : Competing nitration at the 4-position remains a challenge, requiring excess HNO₃.

  • Hydroperoxide Instability : THF-hydroperoxide decomposes above 50°C, necessitating precise temperature control .

Q & A

Q. Advanced

  • Chiral auxiliaries : (R)-BINOL-phosphoric acid catalysts induce enantioselective cyclization, achieving >90% ee .
  • Low-temperature kinetics : Reactions at −78°C slow epimerization, as shown in the synthesis of a related 5-methoxy derivative .
  • Enzymatic resolution : Lipase B selectively acetylates the (S)-enantiomer, enabling kinetic separation .

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